![molecular formula C18H20N2O3 B2783687 N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034428-12-9](/img/structure/B2783687.png)
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN201, is a novel small molecule that has been developed for the treatment of various diseases. THN201 is a nicotinamide derivative that has been synthesized using a unique synthetic method.
Mecanismo De Acción
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. This compound also activates the Nrf2 pathway, which is involved in antioxidant defense and detoxification of harmful substances.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also inhibits the proliferation of cancer cells and induces apoptosis. In addition, this compound has been shown to reduce fibrosis by inhibiting the production of collagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in animal models, which limits its potential for translation to clinical trials.
Direcciones Futuras
There are several future directions for the study of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. First, more studies are needed to elucidate the mechanism of action of this compound. Second, the potential therapeutic applications of this compound need to be further explored in animal models. Third, the pharmacokinetics and pharmacodynamics of this compound need to be studied in order to optimize dosing regimens. Finally, the safety and efficacy of this compound need to be evaluated in clinical trials in humans.
Conclusion
In conclusion, this compound is a novel small molecule that has been synthesized using a unique synthetic method. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-fibrotic properties. This compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including elucidating its mechanism of action and evaluating its safety and efficacy in clinical trials.
Métodos De Síntesis
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been synthesized using a unique synthetic method that involves the reaction of nicotinic acid with 1-phenylethylamine and tetrahydrofuran-3-ol. The reaction results in the formation of a nicotinamide derivative that has a tetrahydrofuran-3-yl oxy group attached to the pyridine ring. The synthesis method has been optimized to produce a high yield of this compound with high purity.
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(14-5-3-2-4-6-14)20-18(21)15-7-8-17(19-11-15)23-16-9-10-22-12-16/h2-8,11,13,16H,9-10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVTLNTUQBNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.